GPI-1485

Descripción general

Descripción

GPI-1485 es un compuesto de molécula pequeña que pertenece a la clase de ligandos neuroinmunofilínicos. Estos ligandos son conocidos por su capacidad de reparar y regenerar nervios dañados sin afectar los nervios sanos normales. This compound ha sido investigado por sus posibles aplicaciones terapéuticas en el tratamiento de afecciones como la enfermedad de Parkinson y la disfunción eréctil después de una lesión nerviosa durante la resección de próstata .

Aplicaciones Científicas De Investigación

Química: GPI-1485 se utiliza como un compuesto modelo para estudiar las propiedades y reacciones de los ligandos neuroinmunofilínicos.

Biología: En la investigación biológica, this compound se utiliza para investigar los mecanismos de reparación y regeneración nerviosa.

Medicina: this compound ha mostrado promesa en el tratamiento de enfermedades neurodegenerativas como la enfermedad de Parkinson y afecciones como la disfunción eréctil después de una lesión nerviosa.

Industria: This compound se está explorando para su posible uso en el desarrollo de nuevos agentes terapéuticos y sistemas de administración de fármacos

Mecanismo De Acción

GPI-1485 ejerce sus efectos uniéndose a las proteínas de unión a FK-506, que son una subclase de proteínas inmunofilínicas. Estas proteínas median las acciones de los fármacos inmunosupresores y están involucradas en varios procesos celulares. La unión de this compound a estas proteínas promueve la actividad neurotrófica, lo que lleva a la reparación y regeneración de los nervios dañados. Los objetivos moleculares y las vías involucradas incluyen la peptidil-prolil cis-trans isomerasa FKBP1A, que juega un papel crucial en los efectos neuroprotectores de this compound .

Análisis Bioquímico

Biochemical Properties

GPI-1485 belongs to a class of small molecule compounds called neuroimmunophilin ligands which are a family of binding proteins that are highly conserved in nature and mediate the actions of immunosuppressant drugs . The FK-506-binding protein (FKBP) subclass of immunophilin bind FK-506 and rapamycin and are of particular interest due to their potent neurotrophic activity .

Cellular Effects

This compound has been shown to promote neurofunctional improvement and neural regeneration following stroke . In vitro, this compound induces cellular reprogramming and neural cell induction in normal human dermal fibroblasts (NHDF) .

Molecular Mechanism

The mechanism of action of this compound involves its role as a neuroimmunophilin ligand. It binds to FK-506-binding proteins, which are a subclass of immunophilin that bind FK-506 and rapamycin . These proteins are of particular interest due to their potent neurotrophic activity .

Dosage Effects in Animal Models

In animal models, this compound has been shown to improve neurological function. For instance, in adult male Wistar rats, daily intraperitoneal injection of this compound improved neurological function and was consistent with an upregulation of endogenous neurogenesis following stroke .

Métodos De Preparación

La síntesis de GPI-1485 implica varios pasos, comenzando con la preparación de la estructura central, seguida de modificaciones de grupos funcionales. La ruta sintética generalmente incluye los siguientes pasos:

Formación de la estructura central: La estructura central de this compound se sintetiza mediante una serie de reacciones que involucran la formación de un anillo de pirrolidina.

Modificaciones de grupos funcionales: La estructura central se modifica luego introduciendo varios grupos funcionales para lograr las propiedades químicas deseadas.

Purificación y caracterización: El producto final se purifica utilizando técnicas como la cromatografía en columna y se caracteriza utilizando métodos espectroscópicos como la resonancia magnética nuclear (RMN) y la espectrometría de masas (MS).

Los métodos de producción industrial para this compound implican escalar el proceso de síntesis de laboratorio a la vez que se garantiza la pureza y la consistencia del producto final. Esto generalmente incluye optimizar las condiciones de reacción, utilizar reactivos de alta calidad e implementar medidas estrictas de control de calidad .

Análisis De Reacciones Químicas

GPI-1485 experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que da como resultado formas reducidas de this compound.

Sustitución: this compound puede experimentar reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos. Los reactivos comunes para estas reacciones incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que la reducción puede producir alcoholes o aminas .

Comparación Con Compuestos Similares

GPI-1485 es único entre los ligandos neuroinmunofilínicos debido a su potente actividad neurotrófica sin efectos inmunosupresores. Compuestos similares incluyen:

FK-506 (Tacrolimus): Un fármaco inmunosupresor con propiedades neurotróficas pero efectos inmunosupresores significativos.

Rapamicina: Otro inmunosupresor con actividad neurotrófica, pero también asociado con la inmunosupresión.

GPI-1046: Un ligando neuroinmunofilínico relacionado con propiedades neurotróficas similares pero diferente estructura química.

This compound destaca por su capacidad de promover la reparación y regeneración de los nervios sin comprometer el sistema inmunológico .

Propiedades

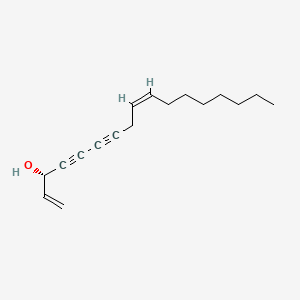

IUPAC Name |

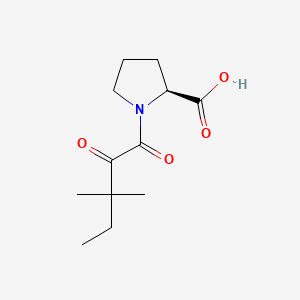

(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-4-12(2,3)9(14)10(15)13-7-5-6-8(13)11(16)17/h8H,4-7H2,1-3H3,(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPALECPEUVCTL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

GPI 1485 belongs to a class of small molecule compounds called neuroimmunophilin ligands which are a family of binding proteins that are highly conserved in nature and mediate the actions of immunosuppressant drugs. The FK-506-binding protein (FKBP) subclass of immunophilin bind FK-506 and rapamycin and are of particular interest due to their potent neurotrophic activity. | |

| Record name | GPI-1485 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

186268-78-0 | |

| Record name | GPI-1485 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186268780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GPI-1485 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GPI-1485 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0709BVY57W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of GPI-1485?

A1: this compound functions as a neuroimmunophilin ligand, specifically targeting FK-506-binding proteins. [] Although its exact downstream effects are not fully elucidated in the provided research, this interaction suggests a potential role in modulating immune responses and potentially influencing neuronal survival and function.

Q2: Was this compound successful in clinical trials for Parkinson's Disease?

A2: The provided research papers don't offer conclusive evidence regarding the efficacy of this compound in treating Parkinson's Disease. A randomized, double-blind, calibrated futility clinical trial was conducted, but the results were inconclusive. [] While the primary outcome measure did not meet the predefined futility criteria, further analysis using different control data raised questions about the initial criteria and highlighted the need for more stringent thresholds in future trials. []

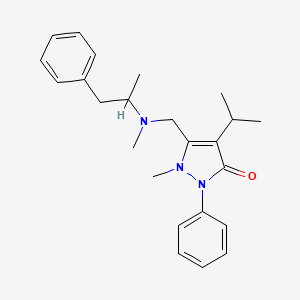

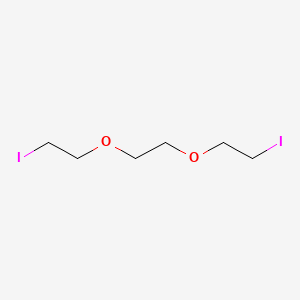

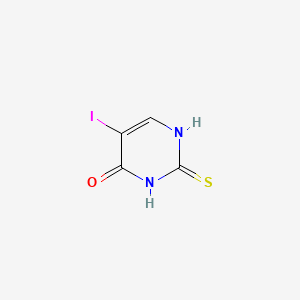

Q3: How was Iometopane used in conjunction with this compound research?

A3: Iometopane, a dopamine imaging agent, was employed in a Phase II clinical trial involving this compound for Parkinson's Disease. [] Researchers utilized Iometopane imaging to assess the effectiveness of this compound at baseline, one year, and two years into the trial, comparing results between patients receiving this compound and those receiving a placebo. [] This imaging technique provided an objective measure of dopamine nerve cell degeneration, a hallmark of Parkinson's Disease, allowing researchers to track potential disease modification by this compound.

Q4: Were there any significant findings regarding the timing of symptomatic treatment in early Parkinson's Disease patients enrolled in the this compound trials?

A4: Interestingly, analysis of two double-blind trials involving this compound revealed that higher baseline impairment and disability, as measured by specific sections of the Unified Parkinson Disease Rating Scale (UPDRS) and the Modified Rankin Scale scores, correlated with a faster need to initiate symptomatic treatment for Parkinson's Disease. [] This finding suggests that these assessment tools might help identify patients who could benefit from earlier intervention, potentially improving their quality of life.

Q5: What were the limitations of the research regarding this compound's efficacy in treating Parkinson's Disease?

A5: Several factors limited definitive conclusions about this compound's efficacy. Firstly, the pre-determined definition of "futility" in the clinical trial was questioned after further data analysis. [] Secondly, Guilford Pharmaceuticals, the company developing this compound, halted further development due to challenges in securing a suitable manufacturer for clinical and commercial supply. [] This decision, based on external factors, curtailed further investigation into the compound's potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1672037.png)